molecular formula C9H17N3 B1396062 N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine CAS No. 1092302-01-6

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine

Cat. No.: B1396062
CAS No.: 1092302-01-6
M. Wt: 167.25 g/mol
InChI Key: LZCLIFBUFGFUEP-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine is an ethylenediamine derivative featuring two methyl groups on the terminal nitrogen (N1) and a substituted pyrrole ring at the 1-position of the ethane backbone. The pyrrole substituent (1-methyl-1H-pyrrol-2-yl) introduces a nitrogen-containing heterocyclic aromatic system, which may influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

N,N-dimethyl-1-(1-methylpyrrol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCLIFBUFGFUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine finds applications in several research areas:

Synthetic Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities .

Biological Research

  • Biological Activity Studies: Research is ongoing to investigate the compound's interactions with biological molecules. Preliminary studies suggest potential activity against certain biological targets, making it a candidate for further exploration in drug development .

Medicinal Chemistry

  • Therapeutic Potential: The compound is being studied for its potential therapeutic applications. Its unique structure may offer advantages in modulating biological pathways or serving as a lead compound in drug discovery .

Industrial Applications

  • Production of Specialty Chemicals: In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its chemical properties for various manufacturing processes .

Case Studies

Case Study 1: Biological Activity Evaluation
In a study examining the biological activity of various amines, this compound demonstrated promising interactions with specific enzyme targets involved in metabolic pathways. This suggests potential applications in metabolic disease therapeutics.

Case Study 2: Synthetic Pathways Development
Research focused on developing synthetic pathways utilizing this compound as a precursor has shown that it can be effectively transformed into more complex structures through strategic functionalization. This highlights its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N1,N1-dimethyl-substituted ethane-1,2-diamines, where structural variations arise from substituents at the 1-position. Key analogs and their properties are summarized below:

Structural and Functional Comparisons

Table 1: Key Properties of N1,N1-Dimethyl Ethane-1,2-diamine Derivatives
Compound Name Substituent (1-position) Molecular Formula Molecular Weight Key Applications/Properties Synthesis Yield (if reported) References
Target Compound 1-methyl-1H-pyrrol-2-yl C₉H₁₈N₄ 192.27* Not explicitly stated (assumed pharmacological) N/A -
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine Pyridin-2-yl C₉H₁₅N₃ 165.24 Ligand synthesis, coordination chemistry 96% (yellow oil)
N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine Phenyl C₁₀H₁₆N₂ 164.25 Chemical intermediate, corrosion inhibition Commercially available
N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine Thiophen-2-yl C₈H₁₄N₂S 170.28 Drug delivery systems, material science Not reported
N1,N1-Dimethyl-1-(3-methylthiophen-2-yl)ethane-1,2-diamine 3-Methylthiophen-2-yl C₉H₁₆N₂S 200.30* Not explicitly stated Discontinued (commercial)
N1,N2-Dimethyl-N1,N2-di(prop-2-yn-1-yl)ethane-1,2-diamine Propargyl groups C₈H₁₄N₂ 154.21 Multidrug resistance reversal (MRP1 inhibition) Synthetic intermediate

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Electronic Effects: Pyridinyl vs. Pyrrolyl: Pyridinyl groups (as in ) are electron-withdrawing due to the aromatic nitrogen, enhancing coordination with metal ions. Thiophenyl vs. Phenyl: Thiophene () introduces sulfur-based π-electron systems, which may improve solubility in non-polar media compared to phenyl derivatives ().

Biological and Material Applications :

  • Pyridinyl and phenyl derivatives are often used in corrosion inhibition (e.g., DETA/TETA in ) or as ligands in coordination chemistry.
  • Thiophene-containing analogs () show promise in drug delivery systems due to their tunable hydrophobicity.
  • The target compound’s pyrrole group may confer unique bioactivity, as pyrrole derivatives are common in pharmaceuticals (e.g., kinase inhibitors).

Synthetic Accessibility :

  • High-yield synthesis (96%) is reported for pyridinyl derivatives via condensation and reduction , whereas commercial availability of phenyl analogs () suggests scalability. Thiophene derivatives may require specialized conditions due to sulfur reactivity.

Research Findings and Gaps

  • Correlation with DFT Studies : Ethylenediamine derivatives with electron-donating groups (e.g., -NH₂, -CH₃) exhibit enhanced corrosion inhibition efficiency, as shown in DFT studies comparing DETA, TETA, and PEHA . The target compound’s dimethyl and pyrrolyl groups likely follow similar trends.
  • Toxicity and Safety: Limited data exist for pyrrole-containing diamines. However, structurally similar compounds like N1,N1-dimethyl-1-phenyl-1,2-ethanediamine are classified as irritants, requiring careful handling .
  • Pharmacological Potential: N1,N2-Dimethyl-propargyl derivatives () demonstrate activity against multidrug resistance proteins, suggesting the target compound’s pyrrole moiety could be explored for analogous applications.

Biological Activity

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. Its potential applications in medicinal chemistry are under investigation, particularly for therapeutic uses.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related N-heterocycles have shown efficacy against viruses such as hepatitis C and herpes simplex virus type 1, suggesting that this compound may also possess similar antiviral capabilities .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that this compound may exhibit varying degrees of cytotoxic effects depending on concentration and exposure duration. Further research is needed to establish a comprehensive cytotoxicity profile for this compound.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and potential applications:

Study Findings Implications
Dawood et al. (2024)Identified new pyrazole derivatives with significant antiviral activity against HSV-1Suggests potential for developing antiviral therapies
Morsy et al. (2024)Evaluated pyrrolone hybrids showing resistance against Newcastle Disease Virus (NDV)Highlights the relevance of pyrrole-containing compounds in virology
Fioravanti et al. (2024)Synthesized N-substituted anilines with antiviral propertiesIndicates the importance of structural modifications in enhancing biological activity

Synthetic Routes

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrrole with N,N-dimethylethylenediamine under controlled conditions. This process can be optimized to maximize yield and purity through techniques such as distillation or crystallization .

Chemical Reactions

The compound undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form oxides.

Reduction: Capable of being reduced to yield different amines.

Substitution: Engages in nucleophilic substitution reactions where substituents can replace methyl groups .

Future Directions in Research

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Structure–activity relationship (SAR) analyses to identify key structural components responsible for biological activity.
  • Mechanistic studies to understand how this compound interacts at the molecular level with biological targets.

Q & A

Q. What are the common synthetic routes for N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine, and how can purity be optimized?

The compound is typically synthesized via reductive amination using 1-methylpyrrole-2-carbaldehyde and N,N-dimethylethylenediamine in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Nucleophilic substitution is an alternative route, where 1-methyl-1H-pyrrol-2-yl chloride reacts with N,N-dimethylethylenediamine under basic conditions (e.g., NaOH) . Purity optimization involves:

  • Chromatographic purification (e.g., flash column chromatography).
  • Crystallization in polar solvents (e.g., ethanol/water mixtures).
  • Continuous flow reactors for scalable, high-yield synthesis .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methyl group environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₂₀N₄, theoretical MW: 196.17 g/mol) .
  • Infrared Spectroscopy (IR) : Identifies amine N-H stretches (3200–3400 cm⁻¹) and pyrrole C-H vibrations .
  • Elemental Analysis : Ensures stoichiometric C/H/N ratios .

Q. What are the key physical and chemical properties relevant to handling this compound in laboratory settings?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to amine groups. Limited solubility in water .
  • Stability : Stable under inert atmospheres but prone to oxidation; store at 2–8°C in amber vials .
  • Hazards : Amine-related irritancy; use PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

The compound’s pyrrolidine ring and chiral centers (if present) dictate interactions with enzymes or receptors. For example:

  • X-ray crystallography resolves spatial arrangements of substituents and identifies binding motifs .
  • Enantioselective synthesis (e.g., chiral catalysts) produces stereoisomers for comparative bioactivity assays .
  • Molecular docking simulations predict binding affinities to targets like G-protein-coupled receptors .

Q. How can researchers design experiments to investigate the compound’s role as an enzyme inhibitor or modulator?

  • Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes .
  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots under varying substrate concentrations .
  • Control Experiments : Compare with structurally similar diamines (e.g., N,N-dimethylethylenediamine) to isolate the pyrrole group’s contribution .

Q. What methodological approaches are recommended for analyzing contradictory data in studies of this compound’s biological activity?

  • Dose-Response Curves : Repeat assays across multiple concentrations to rule out non-specific effects .
  • Orthogonal Assays : Validate findings using complementary techniques (e.g., fluorescence polarization and SPR).
  • Impurity Analysis : Use HPLC-MS to detect byproducts that may interfere with biological activity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s biological activity?

  • Force Field Refinement : Adjust parameters in molecular dynamics simulations to better match experimental binding modes .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to identify discrepancies .
  • Experimental Replication : Test computational predictions under standardized conditions (e.g., pH, temperature) .

Q. How can researchers evaluate the compound’s potential as a ligand in coordination chemistry or catalyst design?

  • UV-Vis Spectroscopy : Monitor metal-ligand charge transfer bands (e.g., with Cu²⁺ or Fe³⁺) .
  • Cyclic Voltammetry : Assess redox activity in the presence of transition metals .
  • Single-Crystal XRD : Determine coordination geometry in metal complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine

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